

Application Notes and Protocols for Cbl-b-IN-26

In Vitro Assays

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Compound of Interest

Compound Name: Cbl-b-IN-26

Cat. No.: B15573990

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays for the characterization of **Cbl-b-IN-26**, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. The provided protocols and data will guide researchers in the evaluation of this and similar compounds for applications in cancer immunotherapy and the study of immune regulation.

Introduction to Cbl-b and **Cbl-b-IN-26**

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2][3][4][5][6][7][8][9][10][11] It is predominantly expressed in lymphoid cells and plays a key role in setting the threshold for T-cell activation, particularly in the absence of CD28 co-stimulation.[3][7][8] By ubiquitinating and targeting key signaling proteins for degradation, Cbl-b attenuates signaling pathways downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and various cytokine receptors.[2][10][11] This function makes Cbl-b a compelling therapeutic target for cancer immunotherapy, as its inhibition can enhance anti-tumor immunity.[1][7][8]

Cbl-b-IN-26 is an inhibitor of Cbl-b with a reported binding affinity (K_d) of 34.6 nM.[12] The mechanism of action for similar small molecule inhibitors involves binding to the TKB (Tyrosine Kinase Binding) and LHR (Linker Helix-RING) domains of Cbl-b, acting as an "intramolecular

glue" to lock the protein in an inactive conformation.^{[1][7]} This prevents the conformational changes necessary for its E3 ligase activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for **Cbl-b-IN-26**.

Compound	Parameter	Value	Assay Type
Cbl-b-IN-26	Kd	34.6 nM	Not Specified

Key In Vitro Experimental Protocols

Herein, we provide detailed protocols for common in vitro assays used to characterize Cbl-b inhibitors like **Cbl-b-IN-26**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Auto-Ubiquitination

This assay measures the auto-ubiquitination activity of Cbl-b, a process where Cbl-b ubiquitinates itself. Inhibition of this activity is a primary indicator of compound efficacy. Commercial kits are available for this assay.^{[13][14]}

Materials:

- GST-tagged recombinant human Cbl-b protein
- E1 activating enzyme (e.g., UBE1)
- E2 conjugating enzyme (e.g., UbcH5b)
- Biotin-labeled Ubiquitin
- ATP
- TR-FRET detection reagents: Terbium-labeled anti-GST antibody (donor) and Streptavidin-labeled fluorophore (acceptor, e.g., D2 or APC)

- Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.5 mM DTT, 0.01% BSA)
- **Cbl-b-IN-26** (or other test compounds) dissolved in DMSO
- 384-well low-volume white plates
- TR-FRET plate reader

Procedure:

- Prepare the ubiquitination reaction mix by combining E1 enzyme, E2 enzyme, Biotin-Ubiquitin, and ATP in the assay buffer at 2x the final desired concentration.
- Prepare serial dilutions of **Cbl-b-IN-26** in DMSO and then dilute into the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
- Add 5 µL of the diluted **Cbl-b-IN-26** solution or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 5 µL of a 2x solution of GST-Cbl-b to each well.
- Initiate the ubiquitination reaction by adding 10 µL of the 2x ubiquitination reaction mix to each well.
- Incubate the plate at 30°C for 60-90 minutes.
- Stop the reaction by adding 5 µL of a stop/detection buffer containing the Terbium-labeled anti-GST antibody and Streptavidin-labeled fluorophore.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the inhibitor concentration to determine the IC₅₀ value.

Fluorescence Polarization (FP) Displacement Assay

This assay is used to determine the binding affinity of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the Cbl-b protein. A fluorescein-labeled substrate has been previously used for a Cbl-b ligand-binding assay.^[15]

Materials:

- Recombinant human Cbl-b protein (full-length or relevant domains like TKBD-LHR-RING)
- Fluorescently labeled Cbl-b probe (e.g., a known fluorescent ligand or a labeled analogue of a known inhibitor)
- Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
- **Cbl-b-IN-26** (or other test compounds) dissolved in DMSO
- 384-well black plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Determine the optimal concentration of the fluorescent probe and Cbl-b protein by titration to achieve a stable and significant FP signal.
- Prepare serial dilutions of **Cbl-b-IN-26** in DMSO and then dilute into the assay buffer.
- In the wells of the 384-well plate, combine the Cbl-b protein and the fluorescent probe at their predetermined optimal concentrations.
- Add the diluted **Cbl-b-IN-26** or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence polarization of each well using the plate reader.
- Plot the FP signal against the inhibitor concentration to determine the IC₅₀ or K_i value.

Differential Scanning Fluorimetry (DSF) Assay

DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. This assay is useful for confirming direct binding of an inhibitor to the target protein. Cbl-b inhibitors have been shown to significantly stabilize the protein in DSF assays.^[1]
^[7]

Materials:

- Recombinant human Cbl-b protein
- Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
- Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
- **Cbl-b-IN-26** (or other test compounds) dissolved in DMSO
- 96-well or 384-well PCR plates
- Real-time PCR instrument with a thermal ramping capability

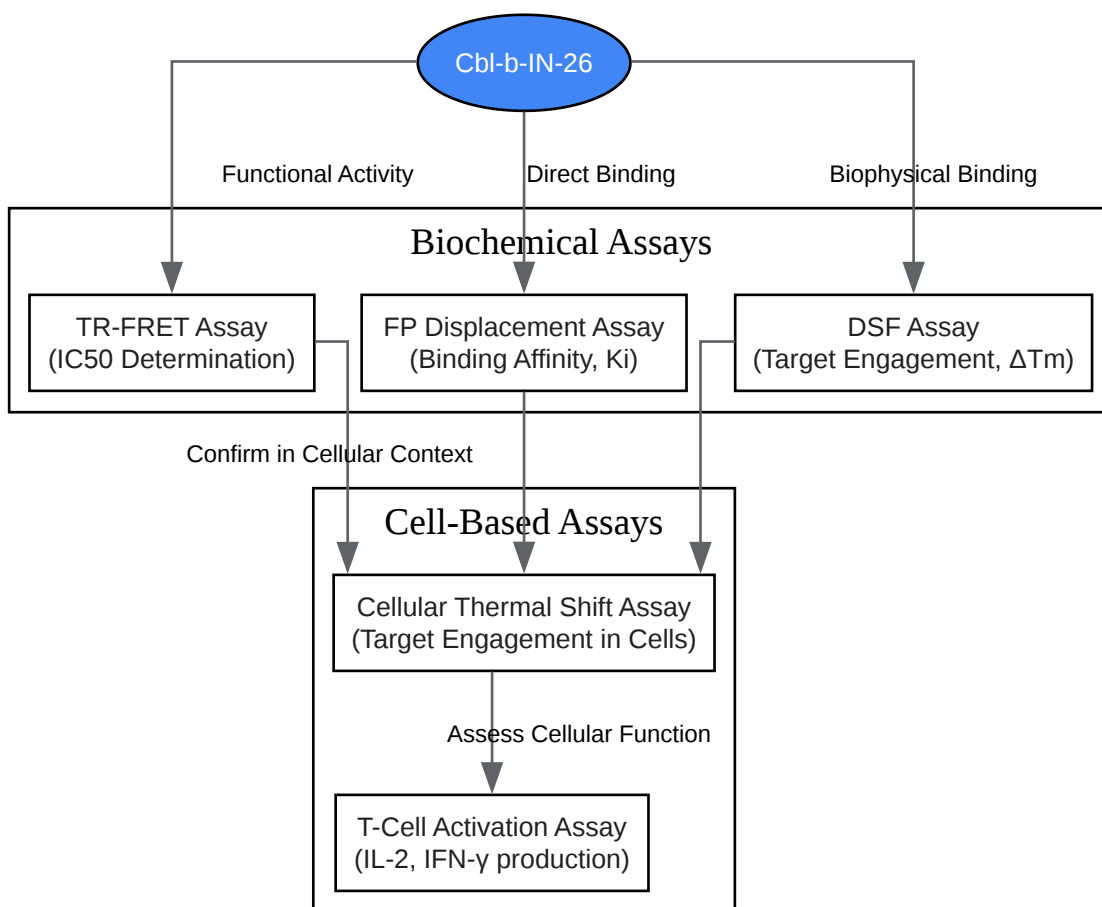
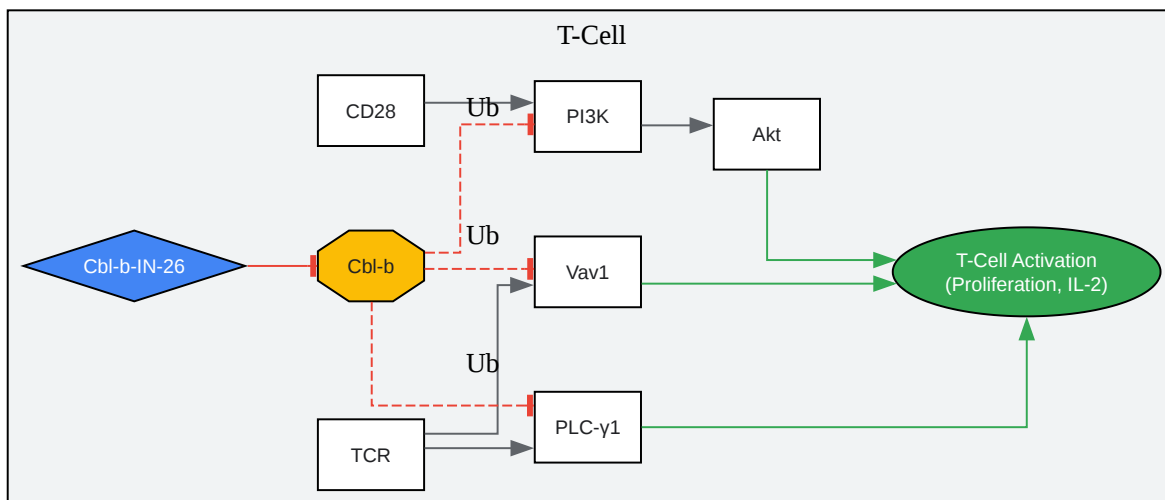
Procedure:

- Prepare a master mix containing the Cbl-b protein and the fluorescent dye in the assay buffer.
- Prepare serial dilutions of **Cbl-b-IN-26** in DMSO and then dilute into the assay buffer.
- Aliquot the master mix into the wells of the PCR plate.
- Add the diluted **Cbl-b-IN-26** or DMSO (vehicle control) to the wells.
- Seal the plate and centrifuge briefly to mix the components.
- Place the plate in the real-time PCR instrument.
- Set up a thermal ramping protocol, for example, from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.

- The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
- Calculate the change in melting temperature (ΔT_m) in the presence of the inhibitor compared to the vehicle control. A positive ΔT_m indicates stabilization of the protein by the inhibitor.

Visualizations

Cbl-b Signaling Pathway in T-Cell Activation



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